chemical structure and properties of 3-(3-Fluorobenzyl)pyridine
chemical structure and properties of 3-(3-Fluorobenzyl)pyridine
CAS Registry Number: 123566-51-8 Molecular Formula: C₁₂H₁₀FN Molecular Weight: 187.21 g/mol
Executive Summary
3-(3-Fluorobenzyl)pyridine is a biaryl-methane scaffold characterized by a pyridine ring linked via a flexible methylene bridge to a meta-fluorinated benzene ring. This structure serves as a critical "privileged scaffold" in medicinal chemistry, balancing the basicity and hydrogen-bond accepting capability of the pyridine nitrogen with the metabolic stability and lipophilicity of the fluorobenzyl moiety. It is primarily utilized as a building block for dopamine beta-hydroxylase (DBH) inhibitors and as a fragment in kinase inhibitor discovery programs where the 3-position vector of pyridine is required to direct substituents into specific hydrophobic pockets.
Chemical Identity & Structural Analysis
The molecule consists of two aromatic systems separated by a single
| Attribute | Detail |
| IUPAC Name | 3-[(3-Fluorophenyl)methyl]pyridine |
| SMILES | Fc1cccc(Cc2cccnc2)c1 |
| InChI Key | BTXRYUDGIQUZHE-UHFFFAOYSA-N |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
Structural Logic[1]
-
Pyridine Ring: Acts as a bioisostere for a phenyl ring but with increased water solubility and specific H-bond acceptor properties (
~5.2). -
Fluorine Substitution (Meta): The fluorine atom at the 3-position of the benzyl ring blocks metabolic oxidation (P450 metabolism) at a typically reactive site while exerting an electronic withdrawing effect that modulates the acidity of the benzylic protons.
-
Methylene Bridge: Provides rotational freedom, allowing the two aromatic rings to adopt either a "T-shaped" or "stacked" conformation depending on the binding pocket constraints.
Physicochemical Properties
Quantitative data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug development.
| Property | Value (Experimental/Predicted) | Context |
| Boiling Point | 335.2 ± 44.0 °C | High boiling point indicates strong intermolecular interactions (likely |
| Density | 1.13 ± 0.1 g/cm³ | Typical for halogenated aromatic heterocycles. |
| LogP | 2.8 (Predicted) | Moderate lipophilicity; ideal for CNS penetration (Blood-Brain Barrier crossing). |
| pKa (Conj. Acid) | ~4.9 - 5.1 | Slightly lower than unsubstituted pyridine (5.2) due to the inductive effect of the fluorobenzyl group. |
| H-Bond Acceptors | 2 | Pyridine Nitrogen + Fluorine. |
| Rotatable Bonds | 2 | Allows conformational adaptation. |
Synthesis & Manufacturing
The most robust and scalable method for synthesizing 3-(3-Fluorobenzyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the use of pyrophoric organolithium reagents typical of older synthetic routes.
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction Overview: Coupling of 3-Pyridylboronic acid with 3-Fluorobenzyl bromide.
Reagents:
-
Substrate A: 3-Pyridylboronic acid (1.2 equiv)
-
Substrate B: 3-Fluorobenzyl bromide (1.0 equiv)
-
Catalyst:
(3-5 mol%) or -
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: Charge a reaction flask with 3-fluorobenzyl bromide (10 mmol) and 3-pyridylboronic acid (12 mmol) under an inert atmosphere (
or Ar). -
Solvation: Add degassed 1,4-dioxane (40 mL) and aqueous
(2M, 10 mL). -
Catalysis: Add
(0.5 mmol). The solution typically turns yellow/orange. -
Reflux: Heat the mixture to 90-100°C for 12-16 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel. Gradient elution (0-40% EtOAc in Hexanes). The pyridine nitrogen may cause tailing; adding 1% Triethylamine to the eluent is recommended.
Caption: Workflow for the Suzuki-Miyaura synthesis of 3-(3-Fluorobenzyl)pyridine.
Reactivity & Functionalization
Once synthesized, the scaffold can be further modified for SAR (Structure-Activity Relationship) studies:
-
Pyridine N-Oxidation: Treatment with m-CPBA yields the N-oxide, altering polarity and metabolic stability.
-
Salt Formation: Reaction with HCl or methanesulfonic acid generates crystalline salts, improving water solubility for biological assays.
-
Electrophilic Aromatic Substitution:
-
The pyridine ring is deactivated.
-
The benzyl ring is moderately deactivated by the fluorine but accessible. Nitration or bromination will likely occur para to the methylene bridge on the fluorophenyl ring due to steric direction.
-
Applications in Medicinal Chemistry
This molecule is a specific structural analog used in the development of Dopamine
-
Mechanism: DBH is a copper-containing enzyme. The pyridine nitrogen can coordinate with the active site copper, while the fluorobenzyl group fits into the hydrophobic substrate cleft.
-
Thione Derivatization: This molecule is often a precursor to 3-(3-fluorobenzyl)pyridine-2-thione, a potent DBH inhibitor. The conversion involves N-oxidation followed by rearrangement or direct thionation.
-
Bioisosterism: The 3-fluorobenzyl group is a bioisostere for the benzyl group found in many neurotransmitter analogs, with the fluorine atom preventing rapid hydroxylation.
Caption: Pharmacophore analysis highlighting the three critical functional zones of the molecule.
Safety & Handling
Classification: Irritant / Harmful. While specific toxicological data for this exact CAS is limited, it shares hazard profiles with substituted pyridines and benzyl halides.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling Protocols:
-
Use in a fume hood to avoid inhalation of vapors.[2]
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation of the methylene bridge.
-
References
-
ChemScene . Product Data: 3-((2,3-Difluorobenzyl)oxy)pyridine and related structures. Retrieved from .
-
Molaid Chemicals . 3-(3-fluorobenzyl)pyridine-2-thione and precursors. Retrieved from .
-
Sigma-Aldrich . Safety Data Sheet: Pyridine and Fluorinated Derivatives. Retrieved from .
-
National Institutes of Health (PMC) . Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from .
-
ChemicalBook . CAS 123566-51-8 Entry.[1] Retrieved from .
